1-Methylimidazole-D3 (ring-D3)
Overview
Description
1-Methylimidazole-D3 (ring-D3) is a deuterated form of 1-Methylimidazole, where the hydrogen atoms in the imidazole ring are replaced with deuterium. This compound is an aromatic heterocyclic organic compound with the molecular formula C4H3D3N2 and a molecular weight of 85.12 g/mol . It is commonly used as a stable isotope-labeled compound in various scientific research applications.
Preparation Methods
1-Methylimidazole-D3 (ring-D3) can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine . Industrial production often utilizes a fixed bed continuous flow reaction apparatus, treating ammonium metatungstate exchanged hydrotalcite as a catalyst, with imidazole as the raw material and methanol as the methylation reagent .
Chemical Reactions Analysis
1-Methylimidazole-D3 (ring-D3) undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, where the methyl group can be replaced with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or chloroform, and specific catalysts depending on the desired reaction. Major products formed from these reactions vary based on the type of reaction and reagents used.
Scientific Research Applications
1-Methylimidazole-D3 (ring-D3) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: It serves as a tracer in metabolic studies to track the incorporation and transformation of imidazole derivatives in biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: It is utilized in the synthesis of ionic liquids and as a precursor for various chemical reactions
Mechanism of Action
The mechanism of action of 1-Methylimidazole-D3 (ring-D3) involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic the behavior of imidazole-based biomolecules such as histidine and histamine. It can bind to specific receptors or enzymes, influencing their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Methylimidazole-D3 (ring-D3) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
1-Methylimidazole: The non-deuterated form, commonly used as a solvent and precursor in chemical synthesis.
2-Methylimidazole: Another methylated imidazole derivative with different chemical properties and applications.
4-Methylimidazole: Known for its use in the production of certain pharmaceuticals and as a flavoring agent in the food industry. The deuterium labeling in 1-Methylimidazole-D3 (ring-D3) enhances its stability and allows for more precise tracking in analytical studies, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2,4,5-trideuterio-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTWTZJPVLRJOU-NRUYWUNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305638 | |
Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-68-1 | |
Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4166-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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